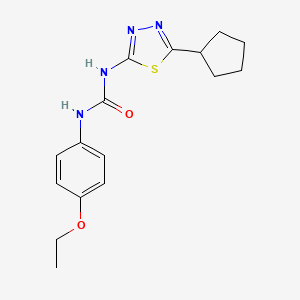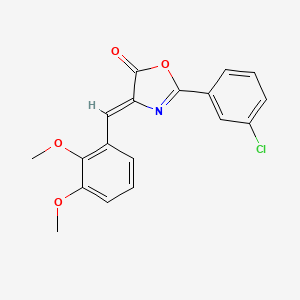
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDMBO, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, this compound has been found to inhibit the activity of various protein kinases and transcription factors involved in cancer progression, including Akt and NF-κB.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. In addition to its anti-inflammatory and analgesic effects, this compound has been found to possess potent antioxidant activity, which may contribute to its antitumor effects. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high purity and reliability. The synthesis method for this compound has been optimized to yield high purity and high yields of this compound, making it a reliable source for scientific research purposes. Additionally, this compound has been found to exhibit potent and unique properties that make it an attractive candidate for use in various fields of research. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research that has shown promise is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer therapy. Other potential future directions for research on this compound include its use as a fluorescent probe for imaging studies and its use in the development of novel anti-inflammatory and analgesic drugs.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 2,3-dimethoxybenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and hydrochloric acid to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound, making it a reliable method for producing this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to possess several unique properties that make it an attractive candidate for use in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic effects. Additionally, this compound has been found to possess potent antitumor activity, making it a potential candidate for use in cancer therapy. Other potential applications of this compound include its use as a fluorescent probe for imaging studies and its use in the development of novel drug delivery systems.
Propiedades
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJYCYRMAODAAY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)


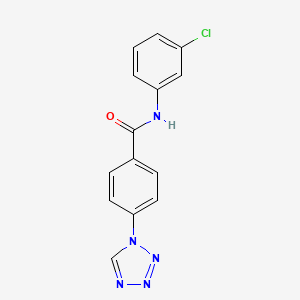
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)

![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
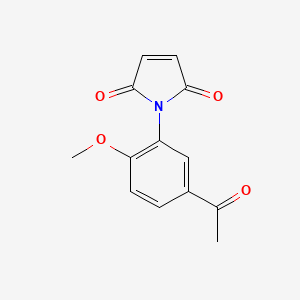

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
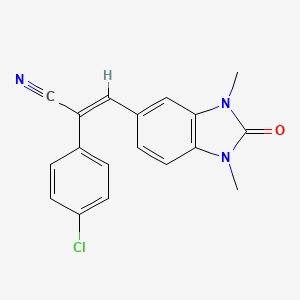
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)

